molecular formula C20H26NO3P B13661726 Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate

Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate

Cat. No.: B13661726
M. Wt: 359.4 g/mol
InChI Key: AYEHTYXGBJYSKO-UHFFFAOYSA-N
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Description

Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dihydroindenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction conditions often include microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can modify the indenyl structure or the benzylamine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters.

Scientific Research Applications

Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-(benzylamino)-2,3-dihydro-1H-inden-2-yl)phosphonate is unique due to its specific combination of the indenyl structure and the benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C20H26NO3P

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-2-diethoxyphosphoryl-1,3-dihydroinden-2-amine

InChI

InChI=1S/C20H26NO3P/c1-3-23-25(22,24-4-2)20(21-16-17-10-6-5-7-11-17)14-18-12-8-9-13-19(18)15-20/h5-13,21H,3-4,14-16H2,1-2H3

InChI Key

AYEHTYXGBJYSKO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CC2=CC=CC=C2C1)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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